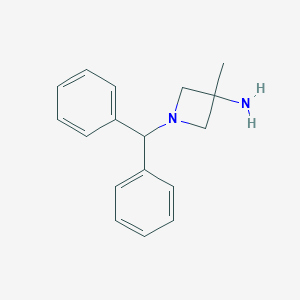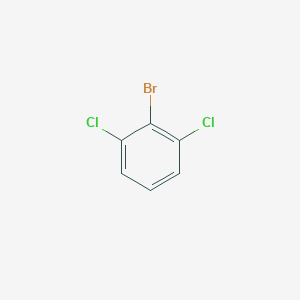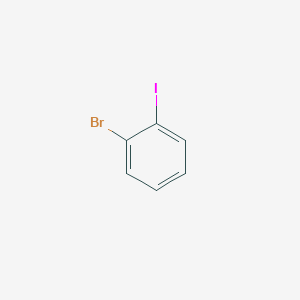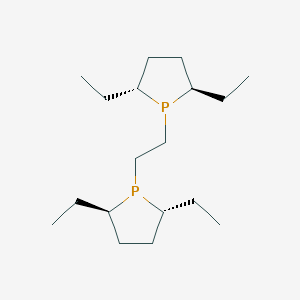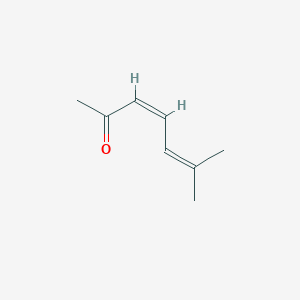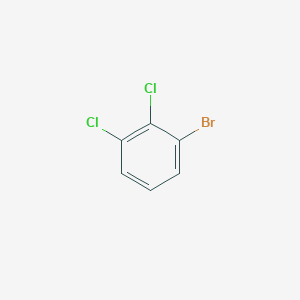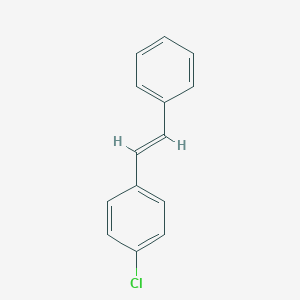
5-Nitropyridine-2-carbaldehyde
Descripción general
Descripción
5-Nitropyridine-2-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C6H4N2O3 and its molecular weight is 152.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Nitropiridinas
5-Nitropyridine-2-carbaldehído: es un intermediario clave en la síntesis de diversas nitropiridinas. La reacción de los derivados de piridina con iones nitronio conduce a la formación de iones nitropiridinio, que pueden transformarse aún más en diferentes nitropiridinas. Este proceso es crucial para crear compuestos con posibles aplicaciones en productos farmacéuticos y agroquímicos .
Aplicaciones de Semiconductores Orgánicos
El compuesto se ha utilizado para sintetizar materiales orgánicos como 9-[(5-Nitropyridin-2-Aminoethyl) Iminiomethyl]-Anthracene (NAMA), que exhibe propiedades semiconductoras. Estos materiales son importantes por sus aplicaciones en optoelectrónica y fotónica, donde pueden alterar las propiedades ópticas y eléctricas de los dispositivos .
Análisis de Propiedades Ópticas
5-Nitropyridine-2-carbaldehído: los derivados se han estudiado por sus propiedades ópticas. La evaluación de las constantes ópticas, como el coeficiente de absorción, la brecha de energía de banda óptica y el índice de refracción, es esencial para el desarrollo de nuevos materiales para aplicaciones tecnológicas como transistores de película delgada y células solares .
Investigación de Parámetros de Diodos
El compuesto es fundamental en la investigación de los parámetros de los diodos. Por ejemplo, la síntesis de NAMA a partir de 5-Nitropyridine-2-carbaldehído permite la determinación del factor de idealidad y la altura de la barrera en los diodos Schottky, que son parámetros críticos para el rendimiento de los dispositivos electrónicos .
Estudios Cristalográficos
Las técnicas cristalográficas utilizan derivados de 5-Nitropyridine-2-carbaldehído para cultivar cristales únicos. Estos cristales se caracterizan entonces para comprender sus propiedades estructurales y electrónicas, lo que es vital para el diseño de materiales avanzados y dispositivos moleculares .
Análisis de la Superficie de Hirshfeld
El compuesto también se utiliza en el análisis de la superficie de Hirshfeld para estudiar las interacciones intermoleculares dentro de las estructuras cristalinas. Este análisis ayuda a comprender el empaquetamiento y la estabilidad de los cristales moleculares, lo que es importante para el diseño de materiales robustos .
Química Computacional
En química computacional, se modelan 5-Nitropyridine-2-carbaldehído y sus derivados para predecir su comportamiento y propiedades. Esto ayuda en el cribado virtual de compuestos para diversas aplicaciones antes de que se sinteticen en el laboratorio .
Reacciones de Sustitución Vicarias
El compuesto está involucrado en reacciones de sustitución vicarias para crear una serie de nitropiridinas sustituidas. Estas reacciones son importantes para la síntesis de compuestos con propiedades electrónicas y estéricas específicas, que pueden adaptarse a aplicaciones particulares .
Safety and Hazards
5-Nitropyridine-2-carbaldehyde may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, and dust formation should be prevented .
Direcciones Futuras
The future directions for 5-Nitropyridine-2-carbaldehyde could involve exploring how 5-nitropyridine-2-sulfonic acid and its potassium salt could be utilized as starting materials for 2,5-substituted pyridines . Additionally, the synthesis of unsymmetrical 5-nitropyridines via the formation of 1,4-dihydropyridine intermediates under the conditions of multicomponent reaction could be a promising area of research .
Propiedades
IUPAC Name |
5-nitropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-4-5-1-2-6(3-7-5)8(10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHKYBWIGBFSRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569028 | |
| Record name | 5-Nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35969-75-6 | |
| Record name | 5-Nitropyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-nitropyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
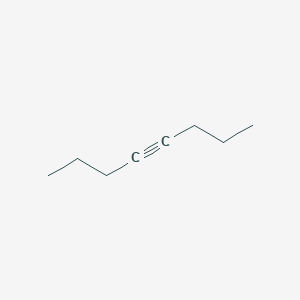
![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)

